molecular formula C11H11F2NO2 B1531723 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid CAS No. 1780553-20-9

4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid

Cat. No. B1531723
M. Wt: 227.21 g/mol
InChI Key: LSRVLTQYIMFGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H11F2NO21. It has a molecular weight of 227.21 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid. However, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors2. The reaction conditions and the synthetic strategies used can greatly influence the properties of the final product2.



Molecular Structure Analysis

The molecular structure of 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid consists of a benzoic acid group attached to a difluoropyrrolidinyl group1. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid. However, benzoic acid derivatives are often used in various chemical reactions, including photoclick reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid are not fully detailed in the available resources. However, it is known that the compound is solid at room temperature3.


Scientific Research Applications

Development of Novel Fluorescence Probes

Researchers have developed novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) such as the hydroxyl radical and reactive intermediates of peroxidase. These probes, due to their selective fluorescence upon reaction with hROS, enable differentiation of hROS from other reactive oxygen species, thereby aiding in the study of the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Synthesis and Study of Coordination Polymers

Lanthanide-based coordination polymers have been synthesized using derivatives of benzoic acid. These polymers exhibit fascinating photophysical properties, including luminescence and magnetism, which are influenced by the specific lanthanide ions used. Such materials are promising for applications in luminescent devices and magnetic materials (Sivakumar et al., 2011).

Metal-Organic Frameworks (MOFs) for Catalysis and Sensing

Metal-organic frameworks (MOFs) synthesized using pyridin-4-ylbenzoic acid and other derivatives show unique properties such as solvatochromism, thermo-, and mechanochromic properties. These MOFs are studied for their potential applications in catalysis, sensing, and as materials for water splitting, showcasing the versatility of benzoic acid derivatives in constructing functional materials for various applications (Mehlana et al., 2012).

Chemical Stability and Luminescent Sensing

Luminescent lanthanide-cadmium heterometal-organic frameworks have been developed for their chemical stability and selective luminescent sensing capabilities. These frameworks, built with benzoic acid derivatives, show potential as materials for detecting cations and organic amines, demonstrating the application of benzoic acid derivatives in the development of luminescent sensor materials (Ding et al., 2017).

Trace Determination of Iron in Water and Juice Samples

A novel method utilizing a synthesized nontoxic chelating agent, based on a derivative of benzoic acid, has been optimized for the preconcentration and determination of trace iron concentrations in water and fruit juice samples. This method highlights the application of benzoic acid derivatives in environmental and food analysis (Borzoei et al., 2019).

Safety And Hazards

Specific safety and hazard information for 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid is not available in the resources I found. However, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices5.


Future Directions

The future directions for research on 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid are not specified in the available resources. However, given the interest in pyrrolidine derivatives in drug discovery2, it’s possible that this compound could be explored further in this context.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h1-4H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRVLTQYIMFGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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